Phosphocysteamine

Overview

Description

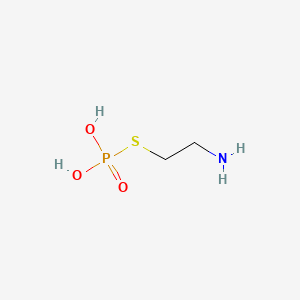

Phosphocysteamine, also known as cysteamine S-phosphate, is an organosulfur compound with the chemical formula C₂H₈NO₃PS. It is a derivative of cysteamine, where the thiol group is replaced by a phosphorothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphocysteamine can be synthesized through the reaction of cysteamine with phosphorothioic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphorothioate ester bond. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphocysteamine undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.

Reduction: The phosphorothioate group can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, reduced phosphorothioates from reduction, and substituted amino derivatives from substitution reactions .

Scientific Research Applications

Phosphocysteamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: this compound is investigated for its potential use in treating conditions like nephropathic cystinosis and as a radioprotective agent.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Phosphocysteamine exerts its effects primarily through its interaction with cellular thiol groups. It can modulate the activity of various enzymes and proteins by forming disulfide bonds. This interaction can influence cellular redox states and signaling pathways, leading to its therapeutic effects. The molecular targets include enzymes involved in cystine metabolism and pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Cysteamine: The parent compound of phosphocysteamine, used in similar therapeutic applications.

Cystamine: An oxidized dimer of cysteamine, also used in medical research.

Pantetheine: A precursor in the biosynthesis of coenzyme A, related to cysteamine metabolism

Uniqueness

This compound is unique due to its phosphorothioate group, which imparts distinct chemical properties and biological activities. This modification enhances its stability and potential as a therapeutic agent compared to its parent compound, cysteamine .

Biological Activity

Phosphocysteamine, a phosphorothioester derivative of cysteamine, has garnered attention for its biological activity, particularly in the treatment of cystinosis and other lysosomal storage diseases. This article explores the compound's mechanisms of action, efficacy, and safety based on diverse research findings.

This compound functions primarily as a nucleophilic agent that facilitates the cleavage of thioester bonds in palmitoylated proteins. This property is crucial for mediating the depletion of ceroid, a lipid accumulation associated with various neurodegenerative diseases, including infantile neuronal ceroid lipofuscinosis (INCL) . The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress within cells .

Key Mechanisms:

- Thioester Cleavage : this compound cleaves thioester linkages, aiding in the reduction of harmful lipid accumulations .

- Neuroprotection : It promotes neuronal survival by decreasing apoptosis and enhancing cellular resilience against stressors .

- Cystine Depletion : Similar to cysteamine, it effectively reduces cystine levels in leukocytes, which is vital for managing cystinosis .

Efficacy in Clinical Studies

Several studies have assessed the efficacy of this compound in treating cystinosis and related conditions. The following table summarizes key findings from clinical trials:

Case Studies

- Cystinosis Management : A cohort study involving patients treated with this compound showed significant improvements in kidney function. Patients maintained lower plasma creatinine concentrations over time compared to untreated historical cohorts, indicating the drug's effectiveness in delaying renal failure .

- Infantile Neuronal Ceroid Lipofuscinosis (INCL) : In a pilot study, this compound was administered alongside N-acetylcysteine to young patients with INCL. The combination therapy demonstrated potential benefits in reducing ceroid accumulation and improving clinical outcomes, although further research is needed to confirm these findings .

Safety Profile

This compound has been generally well-tolerated; however, some adverse effects have been reported. In a comparative study between this compound and cysteamine, gastrointestinal disturbances were more common with this compound but were not deemed clinically significant . Monitoring for potential side effects remains essential during treatment.

Properties

IUPAC Name |

2-aminoethylsulfanylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNFYXFSHGGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSP(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206069 | |

| Record name | Phosphocysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-40-7 | |

| Record name | Cysteamine S-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphocysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH6A9S0V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.